molecular formula C15H10Cl2N2O B2509110 2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one CAS No. 400075-10-7

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one

Cat. No.: B2509110
CAS No.: 400075-10-7
M. Wt: 305.16
InChI Key: KKORPSPKPJBLEP-UHFFFAOYSA-N
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Description

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one is a heterocyclic compound that belongs to the pyrazolone family. This compound is characterized by the presence of two chlorophenyl groups attached to a pyrazolone ring. Pyrazolones are known for their diverse biological activities and have been widely studied for their potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one typically involves the condensation of 3-chlorobenzaldehyde and 4-chlorobenzaldehyde with hydrazine hydrate, followed by cyclization. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving advanced techniques such as continuous flow synthesis and automated reaction monitoring.

Chemical Reactions Analysis

Types of Reactions

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: Halogen substitution reactions can occur, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Halogenation reactions typically involve reagents like chlorine or bromine under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various halogenated derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its anti-inflammatory and analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 2-(3-chlorophenyl)-4-(4-bromophenyl)-1H-pyrazol-3-one
  • 2-(3-chlorophenyl)-4-(4-fluorophenyl)-1H-pyrazol-3-one
  • 2-(3-chlorophenyl)-4-(4-methylphenyl)-1H-pyrazol-3-one

Uniqueness

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of two chlorophenyl groups enhances its reactivity and potential for various applications compared to its analogs.

Properties

IUPAC Name

2-(3-chlorophenyl)-4-(4-chlorophenyl)-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H10Cl2N2O/c16-11-6-4-10(5-7-11)14-9-18-19(15(14)20)13-3-1-2-12(17)8-13/h1-9,18H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKORPSPKPJBLEP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)N2C(=O)C(=CN2)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H10Cl2N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

305.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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